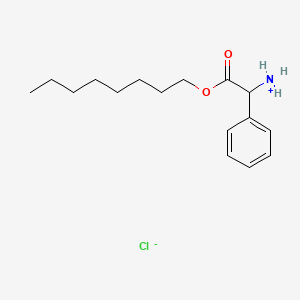
Glycine, 2-phenyl-, octyl ester, hydrochloride, D,L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride is a chemical compound with a complex structure that includes an octoxy group, a phenyl group, and an azanium chloride moiety. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-octoxy-2-oxo-1-phenylethyl)azanium chloride typically involves the reaction of 2-octoxy-2-oxo-1-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-octoxy-2-oxo-1-phenylethylamine+HCl→(2-octoxy-2-oxo-1-phenylethyl)azanium chloride
Industrial Production Methods
In industrial settings, the production of (2-octoxy-2-oxo-1-phenylethyl)azanium chloride may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-octoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Oxo-2-pentoxy-1-phenylethyl)azanium chloride
- (2-Oxo-2-hexoxy-1-phenylethyl)azanium chloride
Uniqueness
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride is unique due to its specific structural features, such as the octoxy group, which imparts distinct chemical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
69357-13-7 |
|---|---|
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
(2-octoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-5-6-10-13-19-16(18)15(17)14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13,17H2,1H3;1H |
InChI-Schlüssel |
PRMJNTKULUEHLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

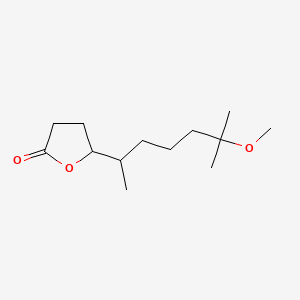
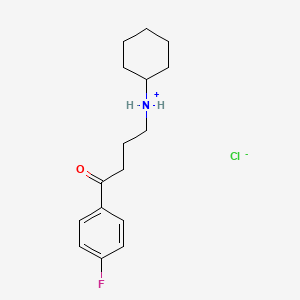
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
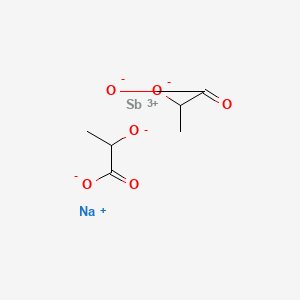
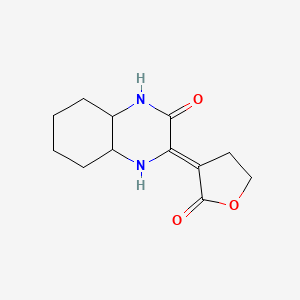
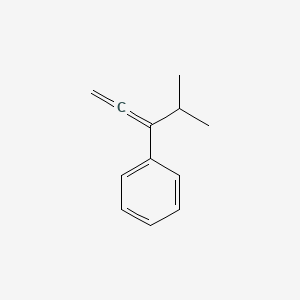
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
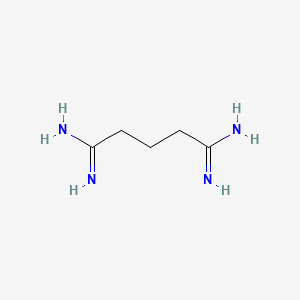
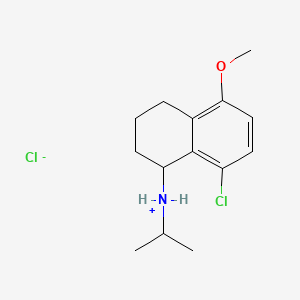
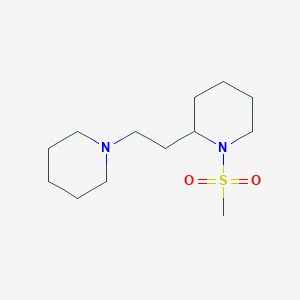
![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)
